2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties . The presence of the trifluoromethyl group and the methoxyphenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the following steps:
Cyclization Reactions: The pyrimidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxyphenyl and trifluoromethyl groups are introduced through substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the functional groups attached to it.
Substitution: The methoxyphenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . The compound also affects the cell cycle, causing cell cycle arrest at the S phase .
Comparison with Similar Compounds
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be compared with other pyrimidine derivatives, such as:
N-(4-ethylphenyl)carbamoyl-2-(4-(p-tolylamino)-6-(trifluoromethyl)pyrimidin-2-yl)thioacetamide (5i): This compound also exhibits strong antitumor activity but differs in its specific functional groups.
2-(4-(4-ethoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-ylthio)-N-(4-ethylphenyl)carbamoyl)acetamide (5o): Similar in structure but with an ethoxyphenyl group instead of a methoxyphenyl group.
N-(4-ethylphenyl)carbamoyl-2-(4-(4-methoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide (5r): This compound has shown the highest antiproliferative activity among the tested derivatives.
The uniqueness of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which contribute to its potent biological activities and potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C14H12F3N3O2S |
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Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H12F3N3O2S/c1-22-9-4-2-8(3-5-9)10-6-11(14(15,16)17)20-13(19-10)23-7-12(18)21/h2-6H,7H2,1H3,(H2,18,21) |
InChI Key |
IWWHTQSADNYGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F |
Origin of Product |
United States |
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